molecular formula C45H50ClN7O11S B1684220 Afeletecan hydrochloride CAS No. 215604-74-3

Afeletecan hydrochloride

Cat. No.: B1684220
CAS No.: 215604-74-3
M. Wt: 932.4 g/mol
InChI Key: XQWYWSHYKUJQDC-NZGUGFNHSA-N
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Preparation Methods

The synthesis of afeletecan hydrochloride involves several steps:

    Acylation: The tertiary 20-hydroxy group of camptothecin is acylated with N-Boc-valine-N-carboxyanhydride to form the corresponding ester.

    Cleavage: The N-Boc group is cleaved under acidic conditions to yield an amino ester.

    Coupling: This amino ester is then coupled with N-Boc-histidine, followed by treatment with trifluoroacetic acid to produce the histidyl-valyl camptothecin ester.

    Methylation: Regioselective O-methylation of p-nitrophenyl-beta-L-fucopyranoside is performed using dibutyltin oxide and iodomethane.

    Hydrogenation: The nitro group is catalytically hydrogenated over PtO2 to form aniline, which is then converted to isothiocyanate.

    Final Coupling: The isothiocyanate is coupled with the histidyl-valyl camptothecin ester to form the target thiourea adduct, which is isolated as the hydrochloride salt.

Chemical Reactions Analysis

Afeletecan hydrochloride undergoes various chemical reactions:

Common reagents and conditions include dibutyltin oxide, iodomethane, PtO2, and thiophosgene. Major products formed include the histidyl-valyl camptothecin ester and the final thiourea adduct .

Scientific Research Applications

Afeletecan hydrochloride has been extensively studied for its antineoplastic properties. It has shown promise in treating various cancers, including colorectal cancer, renal cell carcinoma, and other solid tumors . The compound’s ability to stabilize the topoisomerase I-DNA covalent complex makes it a valuable tool in cancer research. Additionally, its water-soluble nature and carbohydrate conjugation enhance its stability and bioavailability .

Mechanism of Action

Afeletecan hydrochloride exerts its effects by stabilizing the topoisomerase I-DNA covalent complex, forming an enzyme-drug-DNA ternary complex. This complex inhibits both the initial cleavage reaction and the religation steps, leading to the inhibition of DNA replication. The collision of the replication fork with the cleaved DNA strand results in double-strand DNA breakage and triggers apoptosis . The peptide carbohydrate moiety stabilizes the lactone form of camptothecin in the blood, enhancing its therapeutic efficacy .

Comparison with Similar Compounds

Afeletecan hydrochloride is unique due to its water-soluble nature and carbohydrate conjugation, which enhance its stability and bioavailability. Similar compounds include other camptothecin derivatives such as irinotecan and topotecan. this compound’s unique conjugation and stabilization mechanisms set it apart from these compounds .

Properties

CAS No.

215604-74-3

Molecular Formula

C45H50ClN7O11S

Molecular Weight

932.4 g/mol

IUPAC Name

[(19S)-19-ethyl-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaen-19-yl] (2S)-2-[[(2S)-2-[[4-[(2R,3S,4R,5R,6S)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxyphenyl]carbamothioylamino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-methylbutanoate;hydrochloride

InChI

InChI=1S/C45H49N7O11S.ClH/c1-6-45(30-17-33-35-25(15-24-9-7-8-10-31(24)49-35)19-52(33)40(56)29(30)20-60-43(45)58)63-41(57)34(22(2)3)51-39(55)32(16-27-18-46-21-47-27)50-44(64)48-26-11-13-28(14-12-26)62-42-37(54)38(59-5)36(53)23(4)61-42;/h7-15,17-18,21-23,32,34,36-38,42,53-54H,6,16,19-20H2,1-5H3,(H,46,47)(H,51,55)(H2,48,50,64);1H/t23-,32-,34-,36+,37-,38+,42+,45-;/m0./s1

InChI Key

XQWYWSHYKUJQDC-NZGUGFNHSA-N

Isomeric SMILES

CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=CC5=CC=CC=C5N=C4C3=C2)OC(=O)[C@H](C(C)C)NC(=O)[C@H](CC6=CN=CN6)NC(=S)NC7=CC=C(C=C7)O[C@@H]8[C@H]([C@@H]([C@@H]([C@@H](O8)C)O)OC)O.Cl

SMILES

CCC1(C2=C(COC1=O)C(=O)N3CC4=CC5=CC=CC=C5N=C4C3=C2)OC(=O)C(C(C)C)NC(=O)C(CC6=CN=CN6)NC(=S)NC7=CC=C(C=C7)OC8C(C(C(C(O8)C)O)OC)O.Cl

Canonical SMILES

CCC1(C2=C(COC1=O)C(=O)N3CC4=CC5=CC=CC=C5N=C4C3=C2)OC(=O)C(C(C)C)NC(=O)C(CC6=CN=CN6)NC(=S)NC7=CC=C(C=C7)OC8C(C(C(C(O8)C)O)OC)O.Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>5 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

20-O-(Nalpha-(4-(3-O-methylfucopyranosyloxy)phenylaminothiocarbonyl)histidylvalyl)camptothecin
20-O-(Nalpha-(4-(3-O-methylfucopyranosyloxy)phenylaminothiocarbonyl)histidylvalyl)camptothecin hydrochloride
BAY 38-3441
BAY 383441
BAY 56-3722
BAY-38-3441
BAY-383441
BAY383441

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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